molecular formula C17H13N3S B12932312 1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- CAS No. 61690-12-8

1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)-

Cat. No.: B12932312
CAS No.: 61690-12-8
M. Wt: 291.4 g/mol
InChI Key: ALSJBAWHMVUTOU-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. These two moieties are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzimidazole with α-bromoacetophenone, followed by cyclization with thiourea under basic conditions. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)-4-phenylthiazole
  • 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-methylthiazole

Uniqueness

2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole is unique due to the presence of both benzimidazole and thiazole moieties, which confer distinct biological activities. Its methyl group at the 1-position of the benzimidazole ring further enhances its chemical properties and biological activity compared to similar compounds.

Biological Activity

The compound 1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- is a derivative of benzimidazole that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and comparative efficacy against various diseases, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The unique structure of this compound includes a benzimidazole core linked to a thiazole moiety. This combination enhances its biological activity due to the distinct electronic properties and spatial configuration provided by both rings.

The biological activity of 1H-benzimidazole derivatives often stems from their ability to interact with specific molecular targets, including enzymes and receptors. For instance, they may inhibit DNA topoisomerases, which are crucial for DNA replication and transcription processes. This inhibition can lead to apoptosis in cancer cells and disruption of bacterial cell function .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 1H-benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- are effective against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Streptococcus faecalis4 µg/mL
Methicillin-resistant S. aureus4 µg/mL

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases . The compound's structure contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and exert cytotoxic effects.

Cancer Cell Line IC50 Value (µM)
MDA-MB-231 (breast cancer)10 ± 0.5
HeLa (cervical cancer)15 ± 0.7

These results highlight the compound's potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

The activity of 1H-benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- can be compared with other benzimidazole derivatives:

Compound Activity Notes
Mebendazole Anthelmintic, anticancerEstablished clinical use
Thiabendazole Antifungal, anticancerUsed in veterinary medicine
Oxfendazole AnthelminticEffective against parasitic infections

This comparison underscores the versatility of benzimidazole derivatives in therapeutic applications .

Case Studies

Several studies have evaluated the efficacy of benzimidazole derivatives in clinical settings:

  • Anticancer Efficacy Study : A recent study found that a series of synthesized benzimidazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivative showed an IC50 value significantly lower than established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Study : Another study focused on the antibacterial properties of thiazole-bearing benzimidazoles against resistant bacterial strains. The results indicated that these compounds could serve as a basis for developing new antibiotics .

Properties

CAS No.

61690-12-8

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C17H13N3S/c1-20-15-10-6-5-9-13(15)18-16(20)17-19-14(11-21-17)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

ALSJBAWHMVUTOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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